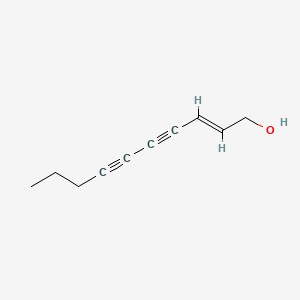
trans-Lachnophyllol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Lachnophyllol is an aliphatic alcohol.
Applications De Recherche Scientifique
Anticancer Properties
trans-Lachnophyllol and related compounds have been studied for their potential anticancer properties. For instance, research on Annona muricata, which contains similar compounds, indicated that its leaf extract can induce cell cycle arrest and apoptosis in colon cancer cells through a mitochondria-mediated pathway (Moghadamtousi et al., 2014).
Ethnopharmacology and Traditional Medicine
Ethnopharmacological studies have examined the traditional uses of medicinal plants, including those containing trans-Lachnophyllol. These studies focus on understanding the biological activities of folk remedies and their potential therapeutic applications (Heinrich, 2014).
Allelopathic Effects in Plants
Compounds like trans-Lachnophyllol in certain plant species, such as Erigeron spp., have demonstrated allelopathic properties, indicating their potential ecological importance in inhibiting the growth of other plants (Kobayashi et al., 2004).
Anti-Inflammatory Effects
Research on compounds similar to trans-Lachnophyllol, such as cis- and trans-gnetin H from Paeonia suffruticosa, has shown promising anti-inflammatory effects by inhibiting key signaling molecules in the NF-κB pathway, which suggests potential therapeutic applications for chronic inflammation (Park et al., 2016).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of compounds related to trans-Lachnophyllol, demonstrating potential in the management of conditions like Alzheimer’s disease. For instance, Compound Chinese Herbal Medicine (CCHM) based on Xiaoyaosan, which may contain similar compounds, showed improvement in cognitive function in Alzheimer’s disease model mice (Weijie et al., 2021).
Propriétés
Numéro CAS |
23180-62-3 |
|---|---|
Nom du produit |
trans-Lachnophyllol |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
(E)-dec-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-3,10H2,1H3/b9-8+ |
Clé InChI |
UVYOXYJPADNJRE-CMDGGOBGSA-N |
SMILES isomérique |
CCCC#CC#C/C=C/CO |
SMILES |
CCCC#CC#CC=CCO |
SMILES canonique |
CCCC#CC#CC=CCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



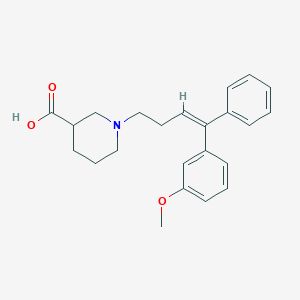
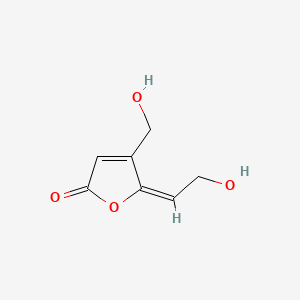
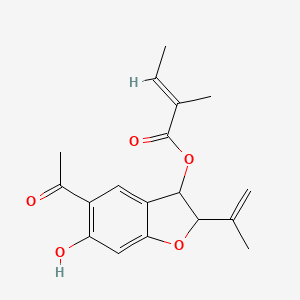
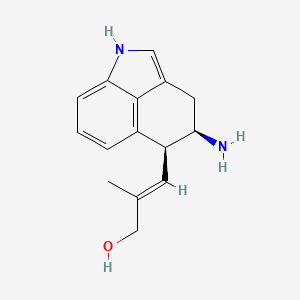
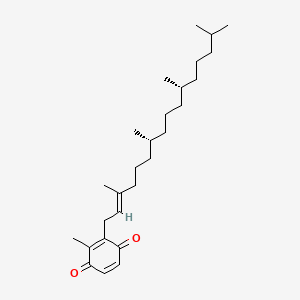
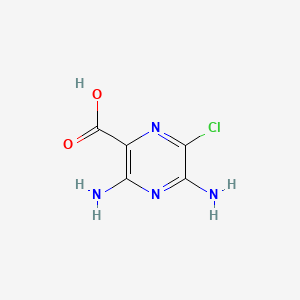
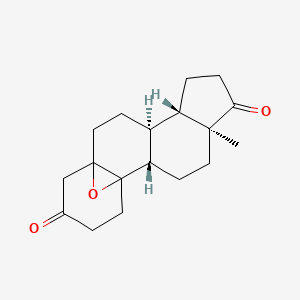
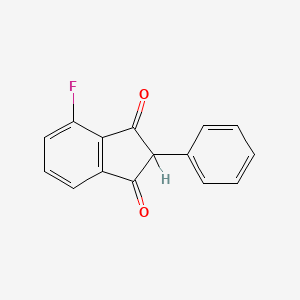
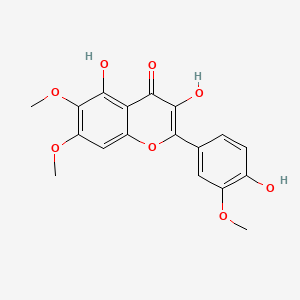
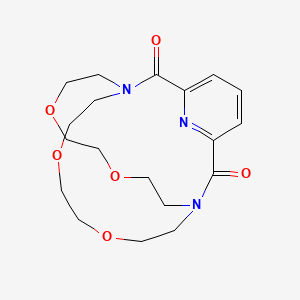
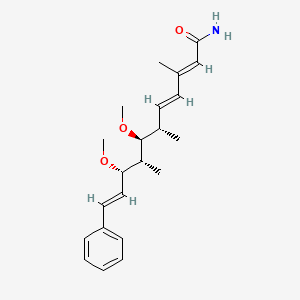
![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)
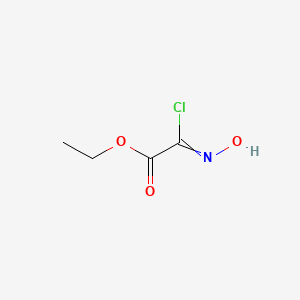
![2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-(prop-2-enylamino)methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1236917.png)